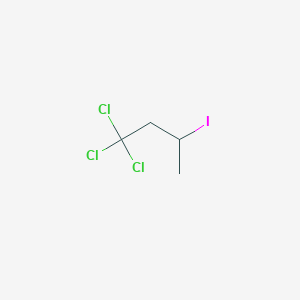
1,1,1-Trichloro-3-iodobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trichloro-3-iodobutane: is an organic compound with the molecular formula C₄H₇Cl₃I. It is a halogenated butane derivative, characterized by the presence of three chlorine atoms and one iodine atom attached to the carbon chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-3-iodobutane can be synthesized through several methods. One common approach involves the halogenation of butane derivatives. For instance, starting from 1,1,1-trichlorobutane, an iodination reaction can be carried out using iodine and a suitable catalyst under controlled conditions to replace one of the hydrogen atoms with an iodine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trichloro-3-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated butane derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized products, such as carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Major Products:
Substitution: Formation of 1,1,1-trichloro-3-hydroxybutane.
Reduction: Formation of 1,1,1-trichlorobutane.
Oxidation: Formation of 1,1,1-trichloro-3-butanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1-Trichloro-3-iodobutane is used as an intermediate in organic synthesis, particularly in the preparation of more complex halogenated compounds. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated hydrocarbons on biological systems. It is also employed in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of medicinal compounds. Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flame retardants and plasticizers. It is also utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,1-Trichloro-3-iodobutane involves its reactivity with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make the carbon-iodine bond more susceptible to nucleophilic attack. The pathways involved include the formation of transition states and intermediates that facilitate the substitution process.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloroethane: A halogenated ethane derivative with similar reactivity but different molecular structure.
1,1,1-Trichloropropane: Another halogenated propane derivative with comparable chemical properties.
1,1,1-Trifluoro-3-iodobutane: A fluorinated analogue with distinct reactivity due to the presence of fluorine atoms.
Uniqueness: 1,1,1-Trichloro-3-iodobutane is unique due to the combination of chlorine and iodine atoms in its structure. This combination imparts specific reactivity patterns that are not observed in compounds with only chlorine or iodine atoms. The presence of multiple halogens also enhances its utility in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
90141-54-1 |
|---|---|
Molekularformel |
C4H6Cl3I |
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
1,1,1-trichloro-3-iodobutane |
InChI |
InChI=1S/C4H6Cl3I/c1-3(8)2-4(5,6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
FTAVILSQGXGFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(Cl)(Cl)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















